7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features an oxirane ring and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the alkylation of 4-hydroxy-2H-chromen-2-ones with 2-chloromethyloxirane in the presence of a base such as potassium carbonate . This reaction proceeds in a solvent like acetone, resulting in the formation of the desired epoxy compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can result in a variety of substituted chromenone derivatives.
Scientific Research Applications
7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its ability to undergo ring-opening reactions, which can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
- Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
- 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones
Uniqueness
7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of an oxirane ring and a chromenone core, which provides a distinct set of chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science, where it can be used to create novel compounds and materials with specific desired properties.
Properties
IUPAC Name |
7-(oxiran-2-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15-13-3-1-2-11(13)12-5-4-9(6-14(12)19-15)17-7-10-8-18-10/h4-6,10H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCODIZCHCJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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